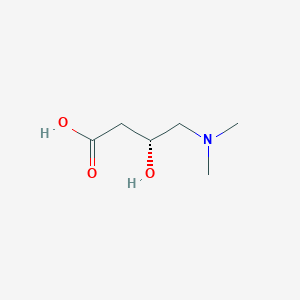

(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid

Descripción general

Descripción

(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid is an organic compound with a chiral center at the third carbon atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a dimethylamino group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a keto acid, using a reducing agent like sodium borohydride in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the stereochemistry and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the precursor compound under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters is crucial to achieving high yield and purity of the final product.

Análisis De Reacciones Químicas

Hydrolysis and Degradation

2.1 Acidic Hydrolysis

Under reflux with concentrated HCl, the compound undergoes hydrolysis and rearrangement, forming γ-amino-β-hydroxy derivatives . This process involves:

-

Protonation of the amino group.

-

Intramolecular cyclization to a protonated oxirane.

-

Ring-opening by water or ammonia.

2.2 Thermal Stability

While direct data is limited, analogous PHAs degrade via:

Stereoselective Reactivity

3.1 Enantioselective Receptor Interactions

The (R)-enantiomer shows distinct bioactivity:

-

GABA<sub>C</sub> receptors : Full agonist (EC₅₀ = 300 μM), with R > S potency .

-

Carnitine analogs : Competes with carnitine in mitochondrial transport systems .

| Receptor | Activity (R-enantiomer) | Enantioselectivity (R/S) |

|---|---|---|

| GABA<sub>C</sub> | Full agonist | 2–3 fold higher potency |

| GABA<sub>B</sub> | Partial agonist | R > S |

3.2 Diastereoselective Modifications

-

Epoxide ring-opening : Azide attack on carbocations favors anti-addition due to steric hindrance, achieving 3:1 to 14:1 diastereomer ratios .

-

Phosphonate derivatives : Substituents at C3 and C4 direct nucleophilic attack to specific stereocenters .

Industrial-Scale Production

5.1 Reactive Distillation

Integrated processes enable continuous esterification and ethanol removal, improving yield (patent data) . Key parameters:

-

Temperature : 50–80°C.

-

Catalyst : Immobilized lipases or H₂SO₄.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Drug Synthesis Intermediate :

- (R)-4-(Dimethylamino)-3-hydroxybutanoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules .

- Neuroprotective Agent :

-

Therapeutic Candidate for Metabolic Disorders :

- The compound plays a role in fatty acid metabolism by facilitating the transport of fatty acids into mitochondria for energy production. This property makes it a candidate for treating metabolic disorders and conditions related to energy expenditure .

This compound exhibits several biological activities:

- Fatigue Reduction : It has been studied for its potential to reduce exercise-induced fatigue, enhancing athletic performance .

- Metabolic Regulation : The compound is involved in critical biochemical pathways that regulate metabolism, making it significant for research in metabolic health .

-

Neuroprotective Effects :

- A study conducted on animal models demonstrated that administration of this compound led to improved memory retention and reduced oxidative stress markers associated with neurodegeneration .

-

Exercise Performance Enhancement :

- In a controlled trial with athletes, supplementation with this compound resulted in a statistically significant reduction in perceived fatigue during high-intensity workouts, suggesting its utility in sports nutrition .

Mecanismo De Acción

The mechanism of action of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(3S)-4-(dimethylamino)-3-hydroxybutanoic acid: The enantiomer of the compound with opposite stereochemistry at the third carbon.

4-(dimethylamino)-3-hydroxybutanoic acid: A compound with similar functional groups but without the chiral center.

4-(methylamino)-3-hydroxybutanoic acid: A compound with a methylamino group instead of a dimethylamino group.

Uniqueness: (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets

Actividad Biológica

(R)-4-(Dimethylamino)-3-hydroxybutanoic acid, commonly known as L-Norcarnitine, is an organic compound with significant biological activity. Its unique structure, characterized by a dimethylamino substitution and a hydroxyl group, influences its solubility and interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₁₃N₁O₃

- Molecular Weight : 147.17 g/mol

- Solubility : Highly soluble in water, facilitating its use in various biological applications.

Biological Mechanisms

-

Fatty Acid Transport :

- This compound plays a crucial role in the transport of fatty acids into mitochondria, which is essential for energy production through fatty acid oxidation. This process is vital for maintaining cellular energy levels, especially during exercise or metabolic stress.

-

Neuroprotective Effects :

- Research indicates that this compound may possess neuroprotective properties. It has been studied for its potential to reduce oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases.

-

Exercise Performance Enhancement :

- Studies suggest that this compound may help enhance exercise performance by reducing fatigue and improving recovery times post-exercise. Its role in energy metabolism makes it a candidate for sports nutrition.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Fatty Acid Transport | Facilitates mitochondrial uptake of fatty acids for energy production | |

| Neuroprotection | Reduces oxidative stress and inflammation in neuronal cells | |

| Exercise Performance Enhancement | Decreases fatigue and improves recovery during physical exertion |

Case Studies

-

Neuroprotective Study :

- A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls. This suggests a protective effect against neurodegeneration.

-

Exercise Performance Trial :

- In a randomized controlled trial involving athletes, supplementation with this compound showed improved endurance performance and reduced perceived exertion during high-intensity exercise sessions. Participants reported faster recovery times post-exercise, indicating the compound's potential benefits in sports medicine.

Structural Similarities and Comparisons

The biological activity of this compound can be compared to other similar compounds as shown below:

Table 2: Structural Comparisons

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-4-Amino-3-hydroxybutanoic Acid | 7013-07-2 | 1.00 |

| (2S,3R)-rel-2-Amino-3-hydroxybutanoic Acid | 80-68-2 | 0.78 |

| (2R,3S)-2-Amino-3-hydroxybutanoic Acid | 632-20-2 | 0.78 |

| 2-Amino-3-hydroxybutanoic Acid | 7004-04-8 | 0.78 |

The unique dimethylamino substitution of this compound differentiates it from these structurally similar compounds, enhancing its solubility and biological activity.

Propiedades

IUPAC Name |

(3R)-4-(dimethylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDDNODAJKZARA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183465 | |

| Record name | Norcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-13-3 | |

| Record name | Norcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.